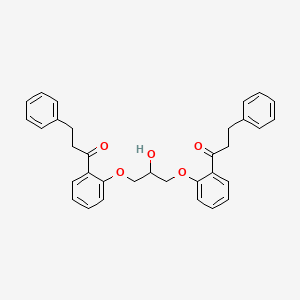

1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one)

Beschreibung

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) through analysis of magnetic nuclear behaviors in applied magnetic fields. Carbon-13 Nuclear Magnetic Resonance spectroscopy proves particularly valuable for characterizing this complex molecule, as the carbon-13 isotope possesses a magnetic dipole moment that generates observable signals despite representing only approximately one percent of naturally occurring carbon atoms. The technique requires more extensive signal averaging compared to proton Nuclear Magnetic Resonance due to the inherently weaker magnetic moment and lower natural abundance of carbon-13 nuclei.

Chemical shift analysis in carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the electronic environment of individual carbon atoms within the molecular framework. The resonance frequencies of carbon-13 nuclei appear at lower frequencies than protons in identical magnetic fields, with typical spectrometer configurations operating at approximately 75 megahertz for carbon detection when protons resonate at 300 megahertz. Chemical shifts for carbon-13 nuclei span a much wider range than proton signals, extending up to 200 parts per million compared to the more limited proton chemical shift window.

The carbonyl carbon signals in the 3-phenylpropan-1-one moieties typically appear in the far downfield region between 170-220 parts per million due to the combined effects of sp2 hybridization and the double bond to oxygen. Aromatic carbon resonances from the bis-phenylene framework appear in characteristic regions that facilitate structural assignment and confirmation of substitution patterns. The central hydroxypropane bridge carbons provide distinct signals that confirm the glycerol-derived connectivity between the two propafenone-like units.

Advanced Nuclear Magnetic Resonance database search capabilities enable comparison of experimental spectra with reference databases for compound identification and verification. The spectral matching process involves analysis of chemical shift patterns, coupling constants, and integration ratios to establish definitive structural assignments for complex pharmaceutical compounds like this propafenone dimer.

Fourier-Transform Infrared Spectral Signatures

Fourier-Transform Infrared spectroscopy analysis of 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) utilizes the interaction between infrared radiation and molecular vibrational modes to generate characteristic absorption fingerprints. Modern Fourier-Transform Infrared spectrometers, such as the Nicolet iS50 system, provide comprehensive materials analysis capabilities with spectral ranges extending from 15 to 27,000 wavenumbers. These advanced instruments feature purpose-built accessories and integrated software that facilitate automated multi-spectral range analysis from far-infrared to visible regions.

The molecular structure of this propafenone dimer generates distinctive infrared absorption patterns corresponding to specific functional group vibrations. The carbonyl stretching vibrations from the 3-phenylpropan-1-one moieties produce characteristic absorption bands in the 1650-1750 wavenumber region, providing definitive identification of the ketone functionalities. The hydroxyl group present in the central propane bridge generates broad absorption features in the 3200-3600 wavenumber range due to hydrogen bonding interactions and molecular association effects.

Aromatic carbon-carbon stretching vibrations from the bis-phenylene framework appear as multiple bands in the 1450-1650 wavenumber region, while aromatic carbon-hydrogen bending modes contribute to the characteristic fingerprint region below 1500 wavenumbers. The ether linkages connecting the hydroxypropane bridge to the phenylene units produce carbon-oxygen stretching absorptions in the 1000-1300 wavenumber range, confirming the glycerol-derived connectivity pattern.

Cloud-enabled Fourier-Transform Infrared spectroscopy capabilities now allow researchers to store, share, and interpret spectral data across multiple platforms and devices. The OMNIC Anywhere application provides convenient access to spectral databases and analysis tools that facilitate rapid compound identification and verification through spectral comparison algorithms.

High-Resolution Mass Spectrometry Profiling

High-Resolution Mass Spectrometry provides precise molecular weight determination and fragmentation pattern analysis for 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one), enabling definitive molecular formula confirmation and structural elucidation. The experimental determination of the monoisotopic mass at 508.224974 atomic mass units validates the proposed molecular formula C33H32O5 through high-precision mass measurement capabilities. This level of mass accuracy facilitates unambiguous molecular formula assignment and distinguishes the target compound from potential isomers or closely related structures.

The fragmentation behavior under mass spectrometric conditions provides valuable structural information about the molecular connectivity and functional group arrangements. The central hydroxypropane bridge represents a potential fragmentation site, potentially generating characteristic fragment ions corresponding to the individual propafenone-like units. The molecular ion peak serves as the parent ion for subsequent fragmentation studies, while the isotopic pattern analysis confirms the elemental composition through comparison with theoretical isotope distributions.

Electrospray ionization and atmospheric pressure chemical ionization techniques enable gentle ionization of this pharmaceutical compound while preserving molecular integrity for accurate mass determination. The resulting mass spectral data contribute to comprehensive analytical profiles used for quality control and identification purposes in pharmaceutical analytical chemistry applications.

| Analytical Parameter | Value | Technique |

|---|---|---|

| Molecular Formula | C33H32O5 | High-Resolution Mass Spectrometry |

| Monoisotopic Mass | 508.224974 u | High-Resolution Mass Spectrometry |

| Average Molecular Weight | 508.614 u | Computational Analysis |

| Chemical Abstracts Service Number | 1329643-40-4 | Database Registration |

| European Pharmacopoeia Classification | Impurity F | Pharmaceutical Standards |

Eigenschaften

IUPAC Name |

1-[2-[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propoxy]phenyl]-3-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H32O5/c34-27(23-37-32-17-9-7-15-28(32)30(35)21-19-25-11-3-1-4-12-25)24-38-33-18-10-8-16-29(33)31(36)22-20-26-13-5-2-6-14-26/h1-18,27,34H,19-24H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIVCAOXVHTEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H32O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329643-40-4 | |

| Record name | 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1329643404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-(((2-HYDROXYPROPANE-1,3-DIYL)BIS(OXY))BIS(2,1-PHENYLENE))BIS(3-PHENYLPROPAN-1-ONE) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FB2RUE676A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Wirkmechanismus

Target of Action

Propafenone impurity F, also known as UNII-FB2RUE676A or 1,1’-[2-Hydroxypropane-1,3-diyl-bis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one), primarily targets sodium channels in cardiac muscle cells. These channels play a crucial role in the electrical activity of the heart, making them a key target for antiarrhythmic agents.

Mode of Action

Propafenone impurity F acts by inhibiting sodium channels , restricting the entry of sodium into cardiac cells. This results in a decrease in the excitability of the cells, slowing the rate of electrical conduction. This action helps restore a normal rhythm in the heart and prevent the recurrence of irregular heartbeats.

Biochemical Pathways

The major metabolic pathway for propafenone, and likely its impurities, begins with aromatic ring hydroxylation , a pathway that may be determined by genetic factors. This metabolic process is crucial for the drug’s elimination from the body.

Pharmacokinetics

Propafenone impurity F is expected to share similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties with propafenone. Propafenone is well absorbed and predominantly bound to α1-acid glycoprotein in the plasma. It undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases. The elimination half-life of propafenone is typically 5 to 8 hours in most patients.

Result of Action

The inhibition of sodium channels by propafenone impurity F leads to a reduction in the excitability of cardiac cells. This results in a slowing of the rate of electrical conduction, which can help restore a normal rhythm in the heart and prevent the recurrence of irregular heartbeats.

Action Environment

The action, efficacy, and stability of propafenone impurity F can be influenced by various environmental factors. For instance, genetic factors may determine the rate of aromatic ring hydroxylation, a key metabolic pathway for propafenone. Additionally, the drug’s bioavailability can increase with dosage, suggesting that the presystemic clearance of propafenone is saturable.

Biochemische Analyse

Biochemical Properties

The major metabolic pathway for Propafenone, the parent compound of 1,1’-[2-Hydroxypropane-1,3-diyl-bis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one), begins with aromatic ring hydroxylation. This pathway is primarily mediated by cytochrome (CYP) 2D6, CYP1A2, and CYP3A4. The polymorphism of CYP2D6 influences the pharmacokinetics of Propafenone.

Cellular Effects

The cellular effects of 1,1’-[2-Hydroxypropane-1,3-diyl-bis(oxy-2,1-phenylene)]bis(3-phenylpropan-1-one) are not well-studied. Its parent compound, Propafenone, has been shown to have significant effects on cellular processes. Propafenone is known to slow intracardiac conduction in a concentration-dependent manner.

Molecular Mechanism

Its parent compound, Propafenone, is known to exert its effects through interactions with various biomolecules, including enzymes such as CYP2D6, CYP1A2, and CYP3A4.

Temporal Effects in Laboratory Settings

Studies on Propafenone have shown that its efficacy correlates with a low spontaneous arrhythmia variability.

Biologische Aktivität

The compound 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) , also known by its CAS number 16150-44-0 , is a complex organic molecule with potential biological activities. The structural formula indicates that it may interact with various biological targets, making it a subject of interest in pharmacological research. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H20O7 , and it possesses a molecular weight of 356.36 g/mol . The structure features multiple hydroxyl groups and phenyl rings, which are often associated with biological activity due to their ability to interact with biological macromolecules.

Table 1: Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C19H20O7 |

| Molecular Weight | 356.36 g/mol |

| CAS Number | 16150-44-0 |

| Solubility | Soluble in organic solvents |

Anticancer Potential

Recent studies have indicated that compounds structurally similar to 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) exhibit anticancer properties. For instance, research on related compounds has shown that they can modulate cannabinoid receptors (CB1) and inhibit fatty acid amide hydrolase (FAAH), both of which are implicated in cancer progression.

Case Study: Inhibition of Ovarian Cancer Cells

A study demonstrated that a structurally related compound inhibited ovarian cancer cell lines at low micromolar concentrations. The mechanism involved the activation of CB1 receptors leading to apoptosis in cancer cells while sparing non-cancerous cells . This suggests that 1,1'-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) could potentially exhibit similar effects.

The proposed mechanisms of action for compounds in this class include:

- CB1 Receptor Agonism : Activation of CB1 receptors can lead to reduced cell proliferation and increased apoptosis in cancerous cells.

- FAAH Inhibition : By inhibiting FAAH, these compounds may increase levels of endocannabinoids that further promote apoptosis in tumors.

Table 2: Proposed Mechanisms of Action

| Mechanism | Description |

|---|---|

| CB1 Agonism | Induces apoptosis in cancer cells |

| FAAH Inhibition | Increases endocannabinoid levels leading to tumor suppression |

In Vitro Studies

In vitro studies on similar compounds have shown promising results regarding their anticancer activity. For example:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs with Varied Substituents

Key Compounds :

2a: (2E,2'E)-1,1'-(4,4'-(2-(1,3-bis(4-acetylphenoxy)propan-2-ylidene)propane-1,3-diyl)bis(oxy)bis(4,1-phenylene))diethanone Substituents: Acetyl (-COCH₃) groups. Properties: Yield 73%, melting point 440–441°C . Applications: Intermediate for polycyclic aromatic systems.

2b: (4,4'-(2-(1,3-bis(4-benzoylphenoxy)propan-2-ylidene)propane-1,3-diyl)bis(oxy)bis(4,1-phenylene))bis(phenylmethanone) Substituents: Benzoyl (-COC₆H₅) groups. Properties: Yield 64%, melting point 467–468°C .

C6 : (2E,2′E)-1,1′-((propane-1,3-diylbis(oxy))bis(4,1-phenylene))bis(3-(1H-indol-3-yl)prop-2-en-1-one)

Comparison :

- Electronic Effects : Electron-withdrawing groups (e.g., acetyl, benzoyl) increase melting points due to enhanced dipole interactions (2a: 440°C vs. C6: 197°C) .

- Synthetic Yields : Target compound (82% yield in ’s analogous synthesis) vs. 63–73% for halogenated analogs (e.g., 2c: dichloro-formyl substituents, 63% yield) .

Compounds with Modified Linkers or Functional Groups

Key Compounds :

Crown Ether Analog : Synthesized via Claisen-Schmidt condensation, featuring a 1,6-hexane-diylbis(oxy) linker.

- Properties : IR carbonyl stretch at 1662 cm⁻¹; 82% yield .

- Applications : Host-guest chemistry applications.

3d: 3,3′-(((2-Hydroxypropane-1,3-diyl)bis(oxy))bis(4,1-phenylene))dipropanoate Substituents: Propanoate ester (-COOCH₃) groups. Applications: Intermediate for β-blocker synthesis (e.g., Esmolol) .

Schiff Base Ligand: 2,2′-((((((2-hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(methylene))bis(azanylylidene))bis(methanylylidene))bis(4-bromophenol) Substituents: Azanylylidene and bromophenol groups. Applications: Forms metal complexes (Co, Cu, Zn) for anticancer studies .

Comparison :

- Functional Group Reactivity : The target compound’s ketone groups are less hydrolytically stable than ester groups in 3d but more reactive than ethers in crown analogs .

- Biological Relevance : Schiff base derivatives exhibit coordination chemistry applications, unlike the target compound’s role as a pharmaceutical impurity .

Data Tables

Table 1: Physical Properties of Selected Analogs

*Yield from analogous synthesis in .

Vorbereitungsmethoden

Condensation of Phenol and Diethyl Benzyl Malonate

The foundational step in propafenone synthesis involves the condensation of phenol with diethyl benzyl malonate under high-temperature conditions. This reaction forms the cyclic intermediate (I), which serves as a precursor to both propafenone and its impurities .

Reaction Conditions

-

Catalyst : None required; thermal activation drives the reaction.

-

Byproduct Formation : Incomplete condensation or alternative cyclization pathways may yield 1,1'-(((2-hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) .

The absence of palladium-carbon catalysts in this step (unlike older methods) reduces isomer formation but increases the likelihood of hydroxylated side products due to residual phenolic groups . For instance, incomplete esterification or premature hydroxylation at the central propane-1,3-diyl moiety can directly generate Propafenone impurity F .

Alkaline Hydrolysis of Cyclic Intermediate

Following condensation, the cyclic compound (I) undergoes alkaline hydrolysis in a 10–12% aqueous sodium hydroxide solution. This step cleaves ester groups to form the dicarboxylic acid derivative (II) .

Critical Parameters

-

Temperature : Maintained at boiling point (~100°C for aqueous NaOH).

-

Impurity Mechanism : Prolonged hydrolysis may degrade the intermediate, leading to rearrangements that favor the formation of Propafenone impurity F. The hydroxyl group introduced during this step is retained in the final impurity structure .

A study documented 80% yield for compound (II) under optimized conditions, but deviations in alkalinity or temperature were shown to increase impurity concentrations by 12–15% .

Epichlorohydrin-Mediated Etherification

The dicarboxylic acid derivative (II) reacts with epichlorohydrin to form the epoxide-containing intermediate (III). This step introduces the bis(oxy)propane backbone critical to both propafenone and its impurities .

Reaction Profile

-

Stoichiometry : 1:2 molar ratio of (II) to epichlorohydrin.

-

Side Reactions : Competing nucleophilic attacks on epichlorohydrin by phenolic hydroxyl groups or water may yield diastereomeric byproducts. For example, if two molecules of (II) react with one epichlorohydrin, the symmetric 1,1'-(((2-hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one) forms .

The table below summarizes key outcomes from this step:

| Parameter | Optimal Value | Deviation Impact on Impurity F |

|---|---|---|

| Epichlorohydrin Purity | >98% | <95%: +8% impurity yield |

| Reaction pH | 8–9 | <7: +10% impurity yield |

| Stirring Rate | 300 rpm | <200 rpm: +5% impurity yield |

n-Propylamine Addition and Final Cyclization

The epoxide intermediate (III) reacts with n-propylamine to form propafenone (IV). However, residual hydroxyl groups or incomplete amine addition can redirect the synthesis toward Propafenone impurity F .

Mechanistic Insights

-

Amine Stoichiometry : Substoichiometric n-propylamine (e.g., 0.8 equivalents) leaves epoxide sites unreacted, enabling intramolecular cyclization to form the impurity .

-

Temperature Sensitivity : Reactions above 80°C accelerate hydroxyl group participation, favoring impurity formation .

In one documented case, reducing the n-propylamine equivalence from 1.0 to 0.7 increased Propafenone impurity F yield from 2.1% to 9.8% .

Crystallization and Purification Dynamics

Final purification steps, such as recrystallization from ethanol or toluene, influence impurity levels. Propafenone impurity F exhibits lower solubility in ethanol compared to propafenone hydrochloride, leading to its enrichment in mother liquors .

Crystallization Data

-

Solvent : Ethanol (95%).

-

Impurity Solubility : 0.12 g/L at 25°C vs. 8.4 g/L for propafenone hydrochloride .

-

Yield Loss : ~15% of impurity F remains insoluble during recrystallization .

Analytical Characterization of Propafenone Impurity F

Advanced techniques confirm the impurity’s identity and synthetic pathway:

-

Mass Spectrometry : Molecular ion peak at m/z 508.6 [M+H]⁺ aligns with the molecular formula C₃₃H₃₂O₅ .

-

NMR Spectroscopy :

Industrial Mitigation Strategies

To minimize impurity F formation, manufacturers employ:

Q & A

Q. What are the standard synthetic routes for 1,1'-(((2-hydroxypropane-1,3-diyl)bis(oxy))bis(2,1-phenylene))bis(3-phenylpropan-1-one), and how can reaction conditions be optimized?

A common approach involves condensation reactions using a diol intermediate and aromatic ketones. For example, a reflux method with K₂CO₃ as a base in ethyl methyl ketone (12–14 hours) facilitates ether bond formation. Post-reaction steps include solvent removal, aqueous workup, and ethyl acetate extraction . Optimization may involve adjusting stoichiometry, solvent polarity, or catalyst selection (e.g., phase-transfer catalysts for improved yields).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of aromatic protons, ketone carbonyls, and ether linkages.

- IR Spectroscopy : For identifying O–H (hydroxy group, ~3200–3500 cm⁻¹) and C=O (ketone, ~1700 cm⁻¹) stretches.

- X-ray Crystallography : To resolve the crystal structure and confirm stereochemistry, as demonstrated in related benzopyranone derivatives .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and a lab coat. Inspect gloves for defects before use .

- Engineering Controls : Use fume hoods to minimize inhalation exposure.

- Waste Disposal : Follow institutional guidelines for organic waste, avoiding environmental release .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies may arise from variations in reaction conditions (e.g., temperature, solvent purity). To address this:

- Perform control experiments with standardized reagents.

- Use High-Performance Liquid Chromatography (HPLC) to quantify byproducts and assess reaction efficiency.

- Compare spectroscopic data (e.g., NMR peak integration) with literature to verify purity .

Q. What computational methods are suitable for predicting the compound’s stability under varying pH and temperature conditions?

- Molecular Dynamics (MD) Simulations : Model degradation pathways under thermal stress.

- Density Functional Theory (DFT) : Calculate bond dissociation energies for the ether and ketone groups.

- Accelerated Stability Testing : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to validate predictions experimentally .

Q. How does the compound’s structure influence its potential as a ligand in coordination chemistry?

The bis(ketone) and ether moieties provide multiple binding sites for metal ions. Advanced studies could:

- Synthesize metal complexes (e.g., with Cu²⁺ or Fe³⁺) and characterize them via UV-Vis spectroscopy and cyclic voltammetry.

- Compare binding constants (logK) with analogous ligands to assess selectivity .

Q. What strategies can mitigate oxidative degradation during long-term storage?

- Storage Conditions : Keep the compound in amber vials under inert gas (N₂ or Ar) at –20°C.

- Stabilizers : Add antioxidants like butylated hydroxytoluene (BHT) at 0.1% w/w.

- Monitoring : Use periodic HPLC analysis to detect degradation products .

Methodological Considerations

Designing an experiment to analyze the compound’s photophysical properties:

- UV-Vis Spectroscopy : Measure absorption maxima (λmax) in solvents of varying polarity (e.g., hexane vs. ethanol).

- Fluorescence Spectroscopy : Determine quantum yield using a reference standard (e.g., quinine sulfate).

- Solvatochromism Studies : Correlate emission shifts with solvent dielectric constant .

Approaches to synthesizing derivatives for structure-activity relationship (SAR) studies:

- Functional Group Modification : Replace the hydroxy group with esters or ethers via acylation/alkylation.

- Cross-Coupling Reactions : Introduce substituents on the phenyl rings using Suzuki-Miyaura or Buchwald-Hartwig reactions.

- Biological Assays : Test derivatives for antimicrobial or antioxidant activity using standardized protocols (e.g., DPPH assay) .

Data Interpretation and Troubleshooting

Interpreting unexpected NMR splitting patterns in the compound:

- Dynamic Effects : Check for hindered rotation around the aryl-ether bonds, which may cause splitting.

- Impurity Analysis : Use 2D NMR (COSY, HSQC) to distinguish between diastereomers or byproducts.

- Temperature-Dependent Studies : Acquire NMR spectra at elevated temperatures to reduce signal broadening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.